molecular formula C12H15N3O2 B8586713 [4-(4-Azidobutyl)phenyl]acetic acid CAS No. 876131-28-1

[4-(4-Azidobutyl)phenyl]acetic acid

Cat. No.: B8586713
CAS No.: 876131-28-1
M. Wt: 233.27 g/mol
InChI Key: AYINJVPOZURQFO-UHFFFAOYSA-N
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Description

[4-(4-Azidobutyl)phenyl]acetic acid is a phenylacetic acid derivative featuring a 4-azidobutyl substituent on the aromatic ring. The azide group (-N₃) confers unique reactivity, enabling applications in click chemistry, bioconjugation, and pharmaceutical synthesis.

Properties

CAS No.

876131-28-1

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

2-[4-(4-azidobutyl)phenyl]acetic acid

InChI

InChI=1S/C12H15N3O2/c13-15-14-8-2-1-3-10-4-6-11(7-5-10)9-12(16)17/h4-7H,1-3,8-9H2,(H,16,17)

InChI Key

AYINJVPOZURQFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCN=[N+]=[N-])CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a. 4-Phenylbutyric Acid
  • Structure : Lacks the azide group and acetic acid moiety, featuring a butyl chain attached to a phenyl ring and a carboxylic acid group.
  • Applications : Used as a chemical chaperone in protein misfolding diseases and in laboratory synthesis .
  • Key Difference : The absence of the azide group limits its utility in click chemistry compared to [4-(4-Azidobutyl)phenyl]acetic acid.
b. p-Nitrophenyl Acetate
  • Structure: Contains a nitro (-NO₂) substituent on the phenyl ring and an ester linkage instead of a carboxylic acid.
  • Reactivity : Exhibits high acyl transfer rates (e.g., 1,425 M⁻¹s⁻¹ in pH 7.47 phosphate buffer), attributed to electron-withdrawing nitro groups accelerating nucleophilic attack .
  • Comparison : The azide group in this compound may similarly enhance reactivity in specific contexts, though its mechanism would differ (e.g., via Staudinger ligation rather than acyl transfer).
c. 4-Butoxybenzeneacetic Acid
  • Structure : Features a butoxy (-OCH₂CH₂CH₂CH₃) substituent on the phenyl ring.
d. 4-Hydroxyphenylacetic Acid
  • Structure : Contains a hydroxyl (-OH) group on the phenyl ring.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., levothyroxine impurities) .
  • Key Difference : The hydroxyl group enables hydrogen bonding, whereas the azide group in this compound offers orthogonal reactivity for bioconjugation.

Kinetic and Mechanistic Comparisons

Table 1: Acyl Transfer Rate Constants of Selected Phenylacetic Acid Derivatives
Compound Rate Constant (M⁻¹s⁻¹) Conditions Mechanism Insights Reference
p-Nitrophenyl Acetate 1,425 pH 7.47, 0.1 M phosphate Electron-withdrawing groups enhance nucleophilic attack
p-Nitrophenyl Benzoate 346–363 pH 5.05–7.47 buffers pH-independent acyl transfer via general base catalysis
p-Nitrophenyl Thiolacetate 1.40 × 10⁵ pH/pD-independent conditions Solvent isotope effects suggest His57-mediated nucleophilic attack

Key Observations :

  • Electron-withdrawing substituents (e.g., -NO₂) significantly enhance reaction rates in enzymatic acyl transfer, as seen in α-amylase studies .
  • Solvent isotope effects (e.g., kH/kD = 1.3–2.0) indicate mechanisms involving proton transfer steps, which may differ for azide-containing compounds .

Implications for this compound :

  • The azide group may introduce explosion risks under certain conditions, necessitating careful handling absent in non-azide analogs.
  • Potential pharmacological applications could mirror antineoplastic esters but require validation .

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